molecular formula C18H16N6O2 B11004336 N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Cat. No.: B11004336
M. Wt: 348.4 g/mol
InChI Key: HACIQHOWDLAGGJ-UHFFFAOYSA-N
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Description

    N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide: is a complex organic compound with a unique structure.

  • It contains an acetamide group (CH₃CONH-) attached to a benzotriazinone ring, which in turn is connected to a benzimidazole moiety.
  • The benzimidazole core is a five-membered heterocyclic ring containing two nitrogen atoms and one carbon atom. It is found in various biologically active molecules.
  • This compound’s intricate structure suggests potential pharmacological significance.
  • Preparation Methods

      Synthetic Routes: While specific synthetic routes for this compound may not be readily available, similar benzimidazole derivatives are often synthesized via condensation reactions or cyclization processes.

      Reaction Conditions: These reactions typically involve the use of appropriate reagents, solvents, and catalysts.

      Industrial Production: Unfortunately, information on large-scale industrial production methods for this specific compound is limited.

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various chemical reactions due to its functional groups.

      Common Reactions: These may include oxidation, reduction, substitution, and cyclization reactions.

      Major Products: The specific products formed depend on reaction conditions, but modifications of the benzimidazole and benzotriazinone moieties are expected.

  • Scientific Research Applications

      Chemistry: Researchers may explore its reactivity, stability, and potential as a building block for other compounds.

      Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) could reveal its biological activity.

      Medicine: It might serve as a lead compound for drug development, especially if it exhibits antimicrobial, antitumor, or anti-inflammatory properties.

      Industry: Its applications in materials science or catalysis could be explored.

  • Mechanism of Action

      Targets: The compound’s mechanism of action likely involves binding to specific molecular targets.

      Pathways: It may affect cellular signaling pathways, enzyme activity, or gene expression.

  • Comparison with Similar Compounds

      Uniqueness: Highlighting its distinct features compared to other benzimidazole-based compounds is essential.

      Similar Compounds: While I don’t have a specific list for this compound, other benzimidazole derivatives (e.g., clemizole, astemizole) share structural similarities.

    Properties

    Molecular Formula

    C18H16N6O2

    Molecular Weight

    348.4 g/mol

    IUPAC Name

    N-[(1-methylbenzimidazol-2-yl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

    InChI

    InChI=1S/C18H16N6O2/c1-23-15-9-5-4-8-14(15)20-16(23)10-19-17(25)11-24-18(26)12-6-2-3-7-13(12)21-22-24/h2-9H,10-11H2,1H3,(H,19,25)

    InChI Key

    HACIQHOWDLAGGJ-UHFFFAOYSA-N

    Canonical SMILES

    CN1C2=CC=CC=C2N=C1CNC(=O)CN3C(=O)C4=CC=CC=C4N=N3

    Origin of Product

    United States

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